Cas no 2357080-03-4 ((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole)

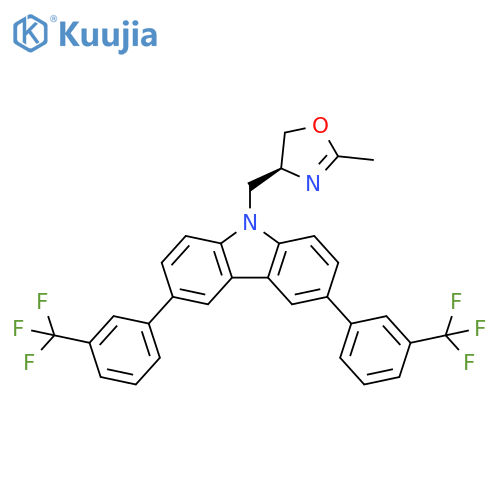

2357080-03-4 structure

商品名:(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

CAS番号:2357080-03-4

MF:C31H22F6N2O

メガワット:552.509608745575

CID:5306941

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

-

- (S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

-

- インチ: 1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-10-8-21(19-4-2-6-23(12-19)30(32,33)34)14-26(28)27-15-22(9-11-29(27)39)20-5-3-7-24(13-20)31(35,36)37/h2-15,25H,16-17H2,1H3/t25-/m0/s1

- InChIKey: AZIWHWSMIWGYKW-VWLOTQADSA-N

- ほほえんだ: N1(C[C@H]2COC(C)=N2)C2=C(C=C(C3=CC=CC(C(F)(F)F)=C3)C=C2)C2=C1C=CC(C1=CC=CC(C(F)(F)F)=C1)=C2

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN9558057-100mg |

(S)-4-((3,6-bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4 |

2357080-03-4 | 5-dihydrooxazole | 100mg |

RMB 1160.00 | 2025-02-21 |

(S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole 関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

4. Back matter

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

2357080-03-4 ((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量